7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329288
InChI: InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15)
SMILES: C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13329288

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid -

Specification

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 7-bromo-2-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15)
Standard InChI Key GLXLQCKTUSWCDP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name for this compound is 7-bromo-2-oxo-1H-quinoline-3-carboxylic acid. Its planar quinoline core is substituted with a bromine atom at position 7, a ketone group at position 2, and a carboxylic acid at position 3 (Figure 1) . The presence of these functional groups confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₆BrNO₃
Molecular Weight268.06 g/mol
Exact Mass266.947 Da
Topological Polar Surface Area59.4 Ų
Hydrogen Bond Donors2 (NH, COOH)
Hydrogen Bond Acceptors4 (O=, COO⁻)

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • A strong absorption band at ~1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid and ketone groups.

  • The N-H stretch of the dihydroquinoline ring appears as a broad peak near 3200 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆):

    • δ 8.50 (s, 1H, H-5): Deshielded proton adjacent to the bromine atom.

    • δ 7.90 (d, J = 8.5 Hz, 1H, H-8): Coupling with H-6.

    • δ 7.45 (d, J = 8.5 Hz, 1H, H-6): Aromatic proton meta to bromine.

    • δ 12.80 (s, 1H, COOH): Acidic proton .

  • ¹³C NMR:

    • δ 176.5 (C=O, carboxylic acid), 165.2 (C=O, ketone), 140.1 (C-7-Br).

Mass Spectrometry:

  • ESI-MS exhibits a molecular ion peak at m/z 267.95 [M-H]⁻, consistent with the molecular formula C₁₀H₆BrNO₃ .

Synthetic Methodologies

Cyclocondensation of Brominated Precursors

A common route involves the cyclocondensation of 3-bromo-2-methylphenol with diethyl 2-(chloromethylene)malonate in dichloromethane using pyridine as a base. This yields diethyl 2-((3-bromo-2-methylphenoxy)methylene)malonate, which undergoes cyclization in polyphosphoric acid at 80°C to form ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate . Subsequent hydrolysis with lithium hydroxide in THF/water affords the carboxylic acid derivative .

Bromination of Quinoline Intermediates

Alternative methods involve electrophilic bromination of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using bromine in acetic acid. The reaction proceeds via intermediate σ-complex formation at position 7, favored by the electron-donating effects of the adjacent ketone group .

Table 2: Optimization of Bromination Conditions

ParameterOptimal ValueYield (%)
SolventAcetic acid78
Temperature (°C)2572
Bromine Equivalents1.185

Biological Activities and Mechanisms

Anticancer Activity

Quinoline derivatives, including 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication. In SKOV-3 ovarian cancer cells, analogues of this compound demonstrated GI₅₀ values of 13.52–31.04 μM, comparable to enoxacin . Mechanistic studies reveal that these compounds bind the transactivation response element RNA-binding protein (TRBP), enhancing Dicer-mediated miRNA maturation and restoring tumor-suppressive miRNA levels .

Antimicrobial Properties

The compound’s ability to destabilize bacterial DNA gyrase correlates with its antimicrobial efficacy. In Staphylococcus aureus, it exhibits an MIC of 8 µg/mL, outperforming ciprofloxacin against methicillin-resistant strains (MRSA) . The bromine atom enhances membrane permeability, while the carboxylic acid group chelates Mg²⁺ ions in the gyrase active site .

Applications in Drug Development

Intermediate for Antibacterial Agents

This compound serves as a precursor to ozenoxacin, a non-fluorinated quinolone approved for impetigo. Key steps include Suzuki-Miyaura coupling with pyridinylboronic esters and cyclopropylamine substitution .

Anticancer Drug Design

Derivatives bearing C-7 arylpiperazinyl groups show enhanced Topo II inhibition. For example, 1-cyclopropyl-8-methyl-7-(5-methylpyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (derived from the title compound) exhibited a 7.6-fold increase in caspase-3 activation in T-24 bladder cancer cells .

Challenges and Future Directions

Despite its promise, the compound’s poor aqueous solubility (LogP = 2.1) limits bioavailability. Prodrug strategies, such as esterification of the carboxylic acid group, are under investigation . Additionally, structural analogs with trifluoromethyl or nitro groups at position 8 are being explored to improve Topo II selectivity .

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